molecular formula C11H12ClNO2 B12083074 (R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol

(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol

Cat. No.: B12083074
M. Wt: 225.67 g/mol
InChI Key: ZUULASBPMRNYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol is a chiral compound featuring an isoxazole ring substituted with a chlorophenyl group and an ethanol moiety. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Metal-Free Synthetic Routes: Recent advancements have focused on developing eco-friendly, metal-free synthetic routes for isoxazoles.

Types of Reactions:

    Oxidation: Isoxazole derivatives can undergo oxidation reactions, often leading to the formation of oxazoles.

    Reduction: Reduction of isoxazole rings can yield various reduced forms, depending on the specific conditions and reagents used.

    Substitution: Isoxazoles can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxazoles: Formed through oxidation of isoxazoles.

    Reduced Isoxazoles: Various reduced forms depending on the reaction conditions.

Chemistry:

  • Isoxazole derivatives are used as building blocks in organic synthesis due to their versatile reactivity.

Biology:

  • Isoxazole compounds have shown potential as enzyme inhibitors and receptor modulators.

Medicine:

Industry:

  • Isoxazoles are used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness:

  • The presence of the chiral center and the specific substitutions in ®-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol confer unique biological activities and reactivity compared to other isoxazole derivatives.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

1-[4-(2-chlorocyclohexa-1,3-dien-1-yl)-1,2-oxazol-3-yl]ethanol

InChI

InChI=1S/C11H12ClNO2/c1-7(14)11-9(6-15-13-11)8-4-2-3-5-10(8)12/h3,5-7,14H,2,4H2,1H3

InChI Key

ZUULASBPMRNYMP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC=C1C2=C(C=CCC2)Cl)O

Origin of Product

United States

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